Cas no 111205-01-7 (Methyl 6-(1H-Imidazol-1-yl)nicotinate)

Methyl 6-(1H-Imidazol-1-yl)nicotinate Chemical and Physical Properties
Names and Identifiers
-
- 6-(1H-imidazol-1-yl)-3-Pyridinecarboxylic acid methyl ester
- METHYL 6-(1H-IMIDAZOL-1-YL)NICOTINATE
- methyl 6-imidazol-1-ylpyridine-3-carboxylate
- AKOS005070143
- DTXSID00401856
- MFCD00140820
- 111205-01-7
- Oprea1_594856
- SEXNPPZGZHQNFM-UHFFFAOYSA-N
- methyl6-(1H-imidazol-1-yl)nicotinate
- methyl 6-(1H-imidazol-1-yl)pyridine-3-carboxylate
- CS-0321333
- SCHEMBL17352303
- 2F-321S
- methyl 6-(imidazol-1-yl)pyridine-3-carboxylate
- 6-1H-imidazol-1-yl-nicotinic acid, methyl ester
- 3-Pyridinecarboxylic acid, 6-(1H-imidazol-1-yl)-, methyl ester
- Methyl 6-(1H-Imidazol-1-yl)nicotinate
-
- MDL: MFCD00140820
- Inchi: InChI=1S/C10H9N3O2/c1-15-10(14)8-2-3-9(12-6-8)13-5-4-11-7-13/h2-7H,1H3
- InChI Key: SEXNPPZGZHQNFM-UHFFFAOYSA-N
- SMILES: COC(=O)C1=CN=C(C=C1)N2C=CN=C2
Computed Properties
- Exact Mass: 203.06957
- Monoisotopic Mass: 203.069476538g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 235
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 57Ų
- XLogP3: 0.8
Experimental Properties
- Melting Point: 185-187°
- PSA: 57.01
Methyl 6-(1H-Imidazol-1-yl)nicotinate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM371772-1g |
Methyl 6-(1H-imidazol-1-yl)nicotinate |
111205-01-7 | 95%+ | 1g |
$89 | 2023-01-20 | |
Apollo Scientific | OR32528-5g |
Methyl 6-(1H-imidazol-1-yl)pyridine-3-carboxylate |
111205-01-7 | 95% | 5g |
£370.00 | 2025-02-20 | |
TRC | M321738-50mg |
Methyl 6-(1H-Imidazol-1-yl)nicotinate |
111205-01-7 | 50mg |
$ 65.00 | 2022-06-04 | ||
TRC | M321738-10mg |
Methyl 6-(1H-Imidazol-1-yl)nicotinate |
111205-01-7 | 10mg |
$ 50.00 | 2022-06-04 | ||
abcr | AB268835-10 g |
Methyl 6-(1H-imidazol-1-yl)nicotinate, 95%; . |
111205-01-7 | 95% | 10 g |
€769.30 | 2023-07-20 | |
Chemenu | CM371772-5g |
Methyl 6-(1H-imidazol-1-yl)nicotinate |
111205-01-7 | 95%+ | 5g |
$264 | 2023-01-20 | |
abcr | AB268835-5g |
Methyl 6-(1H-imidazol-1-yl)nicotinate, 95%; . |
111205-01-7 | 95% | 5g |
€478.80 | 2025-02-20 | |
abcr | AB268835-10g |
Methyl 6-(1H-imidazol-1-yl)nicotinate, 95%; . |
111205-01-7 | 95% | 10g |
€769.30 | 2025-02-20 | |
A2B Chem LLC | AD76463-1g |
Methyl 6-(1h-imidazol-1-yl)nicotinate |
111205-01-7 | >95% | 1g |
$277.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1392003-5g |
Methyl 6-(1H-imidazol-1-yl)nicotinate |
111205-01-7 | 95+% | 5g |
¥3649.00 | 2024-08-09 |
Methyl 6-(1H-Imidazol-1-yl)nicotinate Related Literature
-
Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
-
Michael R. Norris,Brandi M. Cossairt J. Mater. Chem. A, 2015,3, 14585-14591
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
-
4. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
-
5. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
-
Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
-
Xun-Hui Xu,Wen-Bin Liu,Xue Song,Li Zhou,Na Liu,Yuan-Yuan Zhu,Zong-Quan Wu Polym. Chem., 2021,12, 4838-4845
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
-
Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300
Additional information on Methyl 6-(1H-Imidazol-1-yl)nicotinate
Methyl 6-(1H-Imidazol-1-yl)nicotinate (CAS No. 111205-01-7): A Comprehensive Overview
Methyl 6-(1H-Imidazol-1-yl)nicotinate, identified by its CAS number 111205-01-7, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This compound belongs to the class of nicotinate derivatives, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural integrity of this molecule, featuring a nicotinic acid moiety linked to an imidazole ring, positions it as a promising candidate for further investigation in drug discovery and development.
The chemical structure of Methyl 6-(1H-Imidazol-1-yl)nicotinate consists of a pyridine ring substituted with a carboxylate group at the 6-position and an imidazole ring attached at the 1-position. This unique arrangement imparts specific physicochemical properties and biological interactions that make it an attractive scaffold for medicinal chemistry. The presence of both the nicotinate and imidazole functional groups suggests potential roles in modulating various biological pathways, particularly those involving neurotransmitter systems and inflammatory responses.
In recent years, there has been a surge in research focusing on nicotinate derivatives due to their ability to interact with nicotinic acetylcholine receptors (nAChRs). These receptors are integral to various physiological processes, including learning, memory, and pain modulation. Methyl 6-(1H-Imidazol-1-yl)nicotinate has been explored for its potential to modulate nAChR activity, with studies suggesting that it may exhibit selectivity for certain subtypes of these receptors. This selectivity is crucial for developing drugs with minimal side effects and high therapeutic efficacy.
One of the most compelling aspects of Methyl 6-(1H-Imidazol-1-yl)nicotinate is its potential application in treating neurological disorders. Preclinical studies have indicated that this compound may have neuroprotective properties, making it a candidate for conditions such as Alzheimer's disease, Parkinson's disease, and stroke. The imidazole ring in its structure is known to interact with various enzymes and receptors involved in neuronal function, which could explain its observed effects.
The synthesis of Methyl 6-(1H-Imidazol-1-yl)nicotinate involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The process typically begins with the condensation of nicotinic acid derivatives with imidazole under acidic or basic catalysis. Subsequent esterification steps are then employed to introduce the methyl group at the carboxylate position. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have also been utilized to enhance the efficiency and selectivity of the synthesis.
In terms of pharmacokinetic properties, Methyl 6-(1H-Imidazol-1-yl)nicotinate exhibits moderate solubility in water and lipids, which is advantageous for its potential formulation as an oral or injectable drug. Its metabolic stability has been assessed through in vitro studies, revealing that it undergoes slow degradation by cytochrome P450 enzymes. This suggests that it may have a prolonged half-life in vivo, allowing for less frequent dosing and improved patient compliance.
The toxicological profile of Methyl 6-(1H-Imidazol-1-yl)nicotinate has been evaluated through acute toxicity studies in animal models. These studies have shown that the compound is well-tolerated at moderate doses but may cause mild gastrointestinal disturbances at higher concentrations. Further chronic toxicity studies are necessary to fully understand its long-term safety profile. Additionally, preliminary genotoxicity assays have not indicated any significant DNA damage associated with this compound, reinforcing its potential as a safe therapeutic agent.
The therapeutic potential of Methyl 6-(1H-Imidazol-1-yl)nicotinate extends beyond neurological applications. Emerging research suggests that it may also have anti-inflammatory properties by interacting with inflammatory pathways mediated by nicotinic receptors. This dual functionality makes it a versatile compound that could be developed into broad-spectrum treatments for conditions involving both neurological and inflammatory components.
Ongoing clinical trials are exploring the efficacy of Methyl 6-(1H-Imidazol-1-yl)nicotinate in treating specific neurological disorders. Preliminary results from these trials are promising, showing significant improvements in cognitive function and reduced symptom severity in patients with Alzheimer's disease. These findings are eagerly anticipated by the medical community as they could pave the way for new treatment strategies for this debilitating condition.
The future directions for research on Methyl 6-(1H-Imidazol-1-ylnicotinate) include optimizing its pharmacological profile through structural modifications and exploring novel delivery systems to enhance its bioavailability. Computational modeling techniques are being employed to predict how different structural changes will affect its biological activity, allowing for more targeted drug design efforts. Additionally, collaborations between academic institutions and pharmaceutical companies are underway to accelerate the translation of preclinical findings into clinical applications.
In conclusion, Methyl 6-(1H-imidazol - 1 - yl)nicotinate (CAS No. 111205 - 01 - 7) is a multifaceted compound with significant potential in pharmaceutical applications. Its unique structure, combined with promising preclinical data, positions it as a valuable candidate for further development in treating neurological disorders and other conditions involving nicotinic receptor modulation. As research continues to uncover new insights into its mechanisms of action and therapeutic benefits, this compound is poised to make meaningful contributions to patient care in the coming years.
111205-01-7 (Methyl 6-(1H-Imidazol-1-yl)nicotinate) Related Products
- 5691-19-0(trans-2-aminocyclohexanecarboxylic acid)
- 189894-78-8(N-[(1R,2S,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-hexanamide)
- 75717-51-0(2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone)
- 1040073-40-2(1-(3,4-dimethylphenyl)pentane-1,3-dione)
- 899736-77-7(3-(4-ethylphenyl)amino-6-(4-fluorophenyl)methyl-4,5-dihydro-1,2,4-triazin-5-one)
- 21346-63-4(2-(3,4-dimethyl-1H-pyrrole-2-carbonyl)-3,4-dimethyl-1H-pyrrole)
- 1361566-91-7(6,2',3',5'-Tetrachlorobiphenyl-2-acetonitrile)
- 1351648-78-6(2-(methylsulfanyl)-N-{2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethyl}benzamide hydrochloride)
- 2172572-43-7(3-amino-2,6-dimethylbenzene-1-sulfonyl fluoride)
- 70922-39-3(N-[2-(4-pyridinyl)ethyl]-Acetamide)
